molecular formula C11H17ClN2O B12685563 4-[(Benzyl)amino]butyramide monohydrochloride CAS No. 79430-84-5

4-[(Benzyl)amino]butyramide monohydrochloride

Cat. No.: B12685563
CAS No.: 79430-84-5
M. Wt: 228.72 g/mol
InChI Key: NQXYGBREFLDTQJ-UHFFFAOYSA-N
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Description

4-[(Benzyl)amino]butyramide monohydrochloride is a chemical compound with the molecular formula C11H17ClN2O. It is a derivative of butyramide with a benzylamine group attached to the amine nitrogen. The monohydrochloride form of this compound indicates that it contains one molecule of hydrochloric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyl)amino]butyramide monohydrochloride typically involves the reaction of butyramide with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyl)amino]butyramide monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

4-[(Benzyl)amino]butyramide monohydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(Benzyl)amino]butyramide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[(Phenyl)amino]butyramide monohydrochloride: Similar structure but with a phenyl group instead of a benzyl group.

    4-[(Methyl)amino]butyramide monohydrochloride: Contains a methyl group instead of a benzyl group.

    4-[(Ethyl)amino]butyramide monohydrochloride: Contains an ethyl group instead of a benzyl group.

Uniqueness

4-[(Benzyl)amino]butyramide monohydrochloride is unique due to the presence of the benzylamine group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

79430-84-5

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

4-(benzylamino)butanamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c12-11(14)7-4-8-13-9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H2,12,14);1H

InChI Key

NQXYGBREFLDTQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCCC(=O)N.Cl

Origin of Product

United States

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